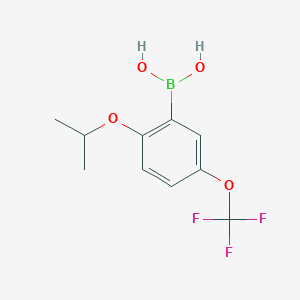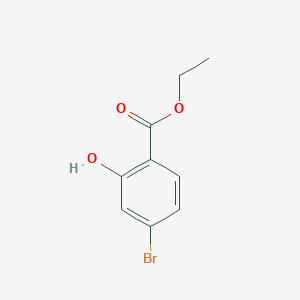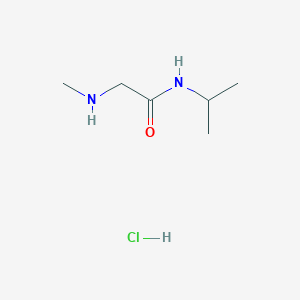
2-(Difluoromethyl)-1,4-difluorobenzene
Overview
Description
2-(Difluoromethyl)-1,4-difluorobenzene is an organic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,4-difluorobenzene typically involves the difluoromethylation of 1,4-difluorobenzene. One common method is the reaction of 1,4-difluorobenzene with difluoromethylating agents such as difluoromethyl bromide (BrCF2H) in the presence of a base like potassium carbonate (K2CO3) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can enhance the efficiency of the difluoromethylation reaction . Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form difluoromethyl-substituted benzoic acids or reduction to form difluoromethyl-substituted benzyl alcohols.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Scientific Research Applications
2-(Difluoromethyl)-1,4-difluorobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,4-Difluorobenzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)-1,4-difluorobenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in lipophilicity and biological activity.
2-(Difluoromethyl)-1,3-difluorobenzene: The position of the fluorine atoms on the benzene ring differs, affecting the compound’s reactivity and applications.
Uniqueness: 2-(Difluoromethyl)-1,4-difluorobenzene is unique due to the presence of both difluoromethyl and fluorine substituents on the benzene ring, which imparts distinct chemical and physical properties. This combination enhances its potential in various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-(difluoromethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUVCOVVYFCQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673316 | |
| Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195886-79-4 | |
| Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)




![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)

